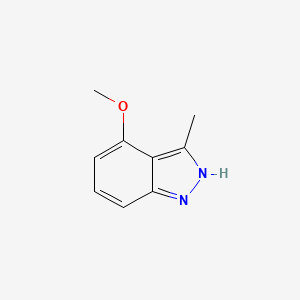

4-methoxy-3-methyl-1H-indazole

Description

Historical Evolution of Indazole Scaffolds in Chemical and Biomedical Research

The indazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, has been a subject of scientific curiosity for over a century. Initially explored for its unique chemical properties, its true potential blossomed with the advent of modern medicinal chemistry. nih.gov The recognition of indazole as a "privileged scaffold" stems from its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. ontosight.ai

Historically, research into indazole derivatives has yielded significant therapeutic breakthroughs. Compounds like Bendazac, an anti-inflammatory agent, and the antiemetic drug Granisetron, were early indicators of the scaffold's clinical utility. nih.govnih.gov In recent decades, the focus has intensified, leading to the development of highly successful targeted therapies. Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer treatment, and Niraparib, a PARP inhibitor for ovarian cancer, are prominent examples that feature the indazole core, underscoring its enduring relevance in drug discovery. nih.gov The broad spectrum of biological activities associated with indazole derivatives includes antitumor, anti-inflammatory, anti-HIV, antibacterial, and antifungal properties, cementing its status as a cornerstone in pharmaceutical research. nih.gov

The Unique Positioning of 4-methoxy-3-methyl-1H-indazole in Heterocyclic Chemistry

While many indazole-based drugs are complex molecules, their synthesis often relies on simpler, functionalized indazole building blocks. This compound occupies a unique position not as an end-product with known biological activity, but as a strategically designed chemical intermediate. Its structure is not accidental; the specific placement of the methyl and methoxy (B1213986) groups provides a distinct combination of steric and electronic properties that can be exploited in multi-step synthetic pathways.

The methoxy group at the 4-position is an electron-donating group, which can influence the reactivity of the benzene portion of the scaffold, potentially directing further substitutions. The methyl group at the 3-position provides a simple, stable substituent that can sterically influence the conformation of larger molecules built upon the scaffold. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H form, making it a reliable and predictable starting material. nih.gov The potential for this compound as a building block is highlighted by research into closely related structures, such as 4-Methoxy-1H-indazol-3-amine, which is noted for its potential in developing therapeutic agents. cymitquimica.com

Below is a table detailing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | nih.gov |

| Molecular Weight | 162.19 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 149071-06-7 | nih.gov |

| Topological Polar Surface Area | 37.9 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| XLogP3 | 1.9 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Current Research Frontiers and Unaddressed Challenges in Indazole Science

The exploration of indazole chemistry is far from complete. Current research frontiers are focused on designing next-generation molecules with higher potency and selectivity. A major area of investigation is the development of novel kinase inhibitors for oncology and inflammatory diseases. google.comdrugbank.com Researchers are creating complex indazole derivatives that target specific kinases like Glycogen Synthase Kinase-3 (GSK-3) and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov Another frontier is the development of ligands for central nervous system targets, such as serotonin (B10506) receptors, for treating neurological and psychiatric conditions. nih.govacs.org

Despite significant progress, several challenges remain. A key difficulty is achieving exquisite selectivity for the desired biological target to minimize off-target effects. For instance, the optimization of indazole-based GSK-3 inhibitors has involved mitigating activity at the hERG ion channel, a common liability in drug development. nih.gov Furthermore, the synthesis of polysubstituted indazoles can be complex. Developing efficient, regioselective, and scalable synthetic methods to create diverse libraries of these compounds for screening is a persistent challenge for synthetic chemists. nih.govresearchgate.net

Rationale and Scope of Academic Inquiry into the this compound System

The primary rationale for academic inquiry into the this compound system is its potential as a versatile scaffold for combinatorial chemistry and fragment-based drug discovery. The specific substitution pattern offers a pre-functionalized core, allowing chemists to systematically explore chemical space by adding complexity at other positions, primarily the N-1 nitrogen and the remaining open positions on the benzene ring (C-5, C-6, and C-7).

The scope of such an academic inquiry would be multifaceted:

Synthetic Methodology: Developing and optimizing novel, high-yield synthetic routes to this compound itself, making this valuable building block more accessible.

Library Synthesis: Utilizing this core to generate a library of novel, more complex derivatives. This would involve a range of chemical reactions, such as N-alkylation, N-arylation, and further functionalization of the carbocyclic ring.

Biological Screening: Evaluating these newly synthesized compounds against a panel of modern biological targets. Given the history of the indazole scaffold, kinase panels would be a logical starting point, followed by G-protein coupled receptors and other enzyme families.

Structure-Activity Relationship (SAR) Studies: For any active "hit" compounds discovered, a systematic SAR study would be conducted to understand how different chemical modifications affect biological activity, selectivity, and physicochemical properties. This is exemplified by studies on 1H-indazole-3-carboxamide derivatives, where modifications are made to probe interactions with the target protein. nih.govacs.org

Through this structured approach, a simple molecule like this compound can serve as the starting point for the discovery of new chemical probes and potential therapeutic leads.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-9-7(11-10-6)4-3-5-8(9)12-2/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJGLRSBTCBCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 3 Methyl 1h Indazole and Its Analogues

Classical and Conventional Routes to the 1H-Indazole Ring System

The foundational methods for synthesizing the 1H-indazole scaffold have been established for over a century and continue to be refined. thieme-connect.de These routes typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring through cyclization reactions.

Diazotization-Cyclization Protocols for Indazole Formation

A cornerstone in indazole synthesis is the diazotization of appropriately substituted anilines, followed by an intramolecular cyclization. chemicalbook.comclockss.org This approach is a versatile and widely employed method for constructing the 1H-indazole core.

Key aspects of this protocol include:

Starting Materials: The classical approach often utilizes o-toluidines or related o-alkylanilines. chemicalbook.com For instance, the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid leads to a diazonium intermediate that cyclizes to form 1H-indazole. chemicalbook.com Similarly, 2-methyl-5-nitroaniline (B49896) can be converted to 6-nitro-1H-indazole through diazotization and subsequent decomposition of the diazonium salt. thieme-connect.de

Reaction Mechanism: The process involves the conversion of the amino group of an aniline (B41778) derivative into a diazonium salt. This intermediate then undergoes an intramolecular reaction, where the diazonium group is attacked by a nucleophilic carbon, typically from an adjacent alkyl or activated methylene (B1212753) group, leading to the formation of the pyrazole ring of the indazole system. thieme-connect.dechemicalbook.com

Variations and Scope: This method has been adapted for various substituted indazoles. For example, the diazotization-cyclization of o-alkynylanilines provides a route to 3-substituted 1H-indazoles. chemicalbook.com Another variation involves the nitrosation of o-methylacetanilide, which then rearranges and cyclizes to form the indazole ring. chemicalbook.com The cyclization of (2-aminophenyl)acetonitrile upon diazotization yields 1H-indazole-3-carbonitrile. thieme-connect.de

Alternative Cycloaddition and Condensation Reactions for Indazole Scaffold Construction

Beyond diazotization, several other cyclization strategies have been developed to construct the indazole ring system, offering alternative pathways and access to a broader range of derivatives.

Condensation with Hydrazines: A common and straightforward method involves the condensation of o-halobenzaldehydes or ketones with hydrazine (B178648). chemicalbook.comresearchgate.net For instance, heating an o-fluorobenzaldehyde with hydrazine hydrate (B1144303) can yield the corresponding 1H-indazole. clockss.orgresearchgate.net To circumvent potential side reactions like the Wolf-Kishner reduction, O-methyloxime derivatives of the aldehydes can be used. researchgate.net The reaction of 2-fluorobenzonitriles with hydrazine hydrate is another route to produce 3-aminoindazoles. chemicalbook.com

[3+2] Cycloaddition Reactions: This modern approach involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring. A notable example is the [3+2] cycloaddition of diazo compounds with arynes, which are highly reactive intermediates. chemicalbook.comorganic-chemistry.org This method allows for the synthesis of a wide variety of substituted 1H-indazoles under mild conditions. organic-chemistry.org Specifically, reacting o-(trimethylsilyl)aryl triflates with diazo compounds in the presence of a fluoride (B91410) source like CsF or TBAF generates the aryne in situ for the cycloaddition. chemicalbook.comorganic-chemistry.org

Reductive Cyclization: Indazoles can also be synthesized through the reductive cyclization of o-nitro-substituted precursors. For example, 2-nitrobenzaldehydes can be condensed with reagents like malonic acid, and the resulting intermediate undergoes reductive cyclization to form the indazole ring. chemicalbook.com Similarly, the reductive cyclization of o-nitro-ketoximes is a viable strategy. researchgate.net

Transition-Metal Catalyzed Reactions: In recent years, transition-metal catalysis has emerged as a powerful tool for indazole synthesis. clockss.org These methods often involve C-H activation and C-N or N-N bond formation. For example, rhodium(III)-catalyzed C-H activation of azobenzenes and their subsequent reaction with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.govacs.org Copper-catalyzed intramolecular amination of o-haloarylhydrazones is another efficient route. nih.gov

Targeted Synthesis of 4-methoxy-3-methyl-1H-indazole and its Regioisomers

The synthesis of a specifically substituted indazole like this compound requires careful planning regarding starting materials and reaction conditions to ensure the desired arrangement of substituents.

Strategic Selection of Precursor Molecules and Starting Materials

The choice of starting materials is critical for the successful synthesis of this compound. The substituents on the precursor molecule directly dictate the final substitution pattern of the indazole product.

A plausible and strategic precursor for this compound would be a substituted o-toluidine derivative, such as 2-amino-3-methyl-6-methoxytoluene . Diazotization of this precursor would be expected to lead to the desired indazole through intramolecular cyclization.

Alternative precursors could include appropriately substituted acetophenones or benzaldehydes for condensation or cycloaddition reactions. For example, a substituted 2-fluoro-6-methoxy-acetophenone could potentially be condensed with hydrazine to yield the target molecule.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions.

Table 1: Key Parameters for Optimization in Indazole Synthesis

| Parameter | Influence on the Reaction | Example Application |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can promote cyclization but may also lead to byproducts. | In the synthesis of 1-phenyl-1H-indazole, increasing the temperature from 100 °C to 120 °C significantly improved the yield. beilstein-journals.org |

| Solvent | Can influence solubility, reaction pathways, and regioselectivity. | In the N-alkylation of pyrazolo[3,4-d]pyrimidines, using THF favored the N2-methylated product, while DMSO favored the N1-methylated product. researchgate.net |

| Base/Acid | The choice and amount of base or acid can be critical for deprotonation, catalysis, and controlling the reaction environment. | The N-alkylation of indazoles shows high N-1 regioselectivity with NaH in THF. researchgate.netnih.gov |

| Catalyst System | The type of metal catalyst and ligand can dramatically affect the efficiency and selectivity of cross-coupling and C-H activation reactions. | Palladium catalysts with ligands like Xantphos are effective for cyanation reactions. Rhodium catalysts are used for C-H activation/cyclization. nih.gov |

| Reaction Time | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to decomposition. | The yield for the synthesis of 1-phenyl-1H-indazole increased from 32% at 5 hours to 60% at 24 hours. beilstein-journals.org |

For the synthesis of this compound, a systematic approach to optimizing these parameters would be necessary. For instance, if employing a diazotization-cyclization route, careful control of temperature and pH would be essential to favor the desired cyclization over competing reactions.

Control of Regioselectivity and Tautomeric Preferences in Synthesis

A significant challenge in the chemistry of N-unsubstituted indazoles is controlling regioselectivity during substitution reactions and managing the existence of different tautomers.

Regioselectivity in N-Alkylation: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to a mixture of regioisomers. The outcome of N-alkylation is influenced by several factors, including the substituents on the indazole ring, the alkylating agent, the base, and the solvent. researchgate.netnih.gov Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is often the kinetic product. nih.govresearchgate.net For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor the formation of N1-alkylated indazoles. researchgate.netnih.gov Conversely, steric hindrance at the C7 position can direct alkylation to the N2 position. researchgate.net

Tautomeric Preferences: N-unsubstituted indazoles can exist in two main tautomeric forms: the 1H- and 2H-tautomers. The 1H-tautomer is generally more stable and predominates. nih.govnih.govresearchgate.net The energy difference between the 1H and 2H tautomers is approximately 2.3 kcal/mol, with the 1H form being energetically favored. chemicalbook.com The less common 3H-indazole is not aromatic and is rarely observed. nih.gov While the 1H-tautomer is more stable, the 2H-tautomer is a stronger base. chemicalbook.com The specific tautomeric form can be influenced by substituents and the surrounding chemical environment, and it is crucial to characterize the final product to confirm its tautomeric state, often using NMR spectroscopy. jmchemsci.com For example, the chemical shifts in ¹³C NMR can help distinguish between the 1H and 2H tautomers. jmchemsci.com

In the context of synthesizing this compound, the final product is expected to exist predominantly as the 1H-tautomer due to its greater thermodynamic stability. chemicalbook.comresearchgate.net

Modern Catalytic Approaches for Indazole Synthesis

The construction of the indazole core has been significantly advanced through the development of modern catalytic systems. These methods offer improvements in efficiency, selectivity, and substrate scope over classical synthetic routes.

Transition Metal-Catalyzed (e.g., Palladium, Copper, Silver) Annulation and Coupling Reactions

Transition metals have proven to be powerful catalysts for constructing the indazole ring system through various intramolecular and intermolecular bond-forming reactions. benthamdirect.combohrium.comnih.gov

Palladium (Pd): Palladium catalysis is a cornerstone of modern organic synthesis and has been effectively applied to the creation of indazoles. researchgate.net One common strategy involves the palladium-catalyzed intramolecular C-H arylation. For instance, substituted 2-bromobenzaldehydes can be converted to their corresponding hydrazones, which then undergo intramolecular cyclization. A general two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles utilizes a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Furthermore, palladium-catalyzed annulation reactions of pyrazoles with internal alkynes have been developed to synthesize substituted indazoles, offering a convergent route to modify the benzene ring portion of the scaffold. acs.org Six-membered-ring annulated 2H-indazoles have also been synthesized from bromoethyl azoles and aryl iodides via a one-pot palladium-catalyzed sequence involving two C-H bond activations. nih.gov

Copper (Cu): Copper catalysis offers a cost-effective and versatile alternative for indazole synthesis. acs.org Copper-catalyzed methods often involve intramolecular N-arylation of ortho-haloarylhydrazones. beilstein-journals.org Notably, while ortho-bromo derivatives are common starting materials, methods utilizing the more accessible and less expensive ortho-chloroarylhydrazones have been successfully developed. beilstein-journals.org One-pot, three-component reactions catalyzed by copper are particularly efficient. For example, 2H-indazoles can be synthesized from 2-bromobenzaldehydes, primary amines, and sodium azide, where the copper catalyst is key in forming both the C–N and N–N bonds. acs.orgorganic-chemistry.org These reactions demonstrate a broad substrate scope and high functional group tolerance. acs.org

Silver (Ag): Silver catalysts are effective in promoting unique transformations for indazole synthesis. A silver(I)-mediated intramolecular oxidative C-H amination provides a route to various 1H-indazoles, including 3-substituted derivatives that can be challenging to access through other methods. acs.orgnih.gov Mechanistic studies suggest these reactions can proceed via a single electron transfer (SET) process. acs.org Silver has also been used in [3+2] cycloaddition reactions of benzynes with diazocarbonyl compounds to yield 2-aryl-2H-indazoles. thieme-connect.com Additionally, silver catalysis can be employed for skeletal editing of indazoles, for instance, through carbene insertion to create dearomatized dihydroquinazoline (B8668462) analogues. nih.govresearchgate.net

| Catalyst | Reaction Type | Starting Materials Example | Product Type | Reference(s) |

| Palladium | C-H Arylation/Annulation | Bromoethyl azoles, Aryl iodides | Annulated 2H-indazoles | nih.gov |

| Palladium | Arylation/Cyclization | 2-Bromobenzonitriles, Hydrazones | 3-Aminoindazoles | organic-chemistry.org |

| Copper | One-pot 3-component | 2-Bromobenzaldehydes, Amines, NaN₃ | 2H-indazoles | acs.orgorganic-chemistry.org |

| Copper | Intramolecular N-arylation | o-Chloroarylhydrazones | N-phenyl-1H-indazoles | beilstein-journals.org |

| Silver | Intramolecular C-H Amination | N-Aryl-N-Boc-hydrazones | 1H-indazoles | acs.orgnih.gov |

| Silver | [3+2] Cycloaddition | Benzynes, α-Diazoketones | 2-Aryl-2H-indazoles | thieme-connect.com |

Organocatalytic and Metal-Free Synthetic Innovations

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals, aiming to reduce cost and metal contamination in final products.

Metal-Free Cyclizations: Transition-metal-free oxidative C-N coupling reactions provide a powerful route to indazoles. For example, aryl hydrazones can undergo intramolecular oxidative cyclization using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) under an oxygen atmosphere to form 3-substituted indazoles and azaindazoles. thieme-connect.com These methods are praised for their mild conditions and operational simplicity. thieme-connect.com

Electrochemical Synthesis: Electrochemical strategies have emerged as a novel, metal-free approach for constructing 1H-indazoles. frontiersin.org These methods involve intramolecular cyclization in an undivided cell, often using platinum or graphite (B72142) electrodes. The reaction proceeds through an anodic oxidation of the starting material, leading to the formation of a radical intermediate that cyclizes to form the indazole ring. This technique represents a clean and efficient way to form the C-H/N-H coupling product without the need for external chemical oxidants. frontiersin.org

Photocatalysis: Visible-light-induced reactions represent another frontier in metal-free synthesis. A notable method involves the direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) derivatives to produce 2H-indazoles. rsc.org This process is promoted by the trans-to-cis photoisomerization of the azobenzene substrate and can even be conducted using sunlight, highlighting its green chemistry credentials. rsc.org

| Method | Key Features | Starting Materials Example | Product Type | Reference(s) |

| Metal-Free Oxidative Cyclization | Uses TEMPO and O₂ | Aryl hydrazones | 3-Alkyl/aryl indazoles | thieme-connect.com |

| Electrochemical Synthesis | Metal- and oxidant-free | N-Aryl amidines | 1H-indazoles | frontiersin.org |

| Visible Light Photocatalysis | Metal- and H₂-source-free | o-Carbonyl azobenzenes | 2H-indazoles | rsc.org |

Sustainable and Green Chemistry Methodologies in Indazole Preparation

The principles of green chemistry are increasingly influencing the design of synthetic routes for important heterocyclic compounds like indazoles. bohrium.com The focus is on using environmentally benign solvents, reducing energy consumption, and employing catalysts that are sustainable and recyclable. nih.govacs.org

Recent advancements include the use of copper(I) oxide nanoparticles (Cu₂O-NP) in polyethylene (B3416737) glycol (PEG) as a green solvent for the one-pot, three-component synthesis of 2H-indazoles. organic-chemistry.org Similarly, heterogeneous catalysts like copper oxide supported on activated carbon (CuO@C) have been developed for the synthesis of indazoles in green solvents like PEG-400, with the added benefit of catalyst recyclability and successful gram-scale production. acs.orgnih.gov

Ammonium chloride has been used as a mild, inexpensive catalyst for the synthesis of 1H-indazole derivatives in ethanol (B145695) via a simple grinding protocol, which minimizes solvent waste and energy usage. samipubco.com Furthermore, visible-light-mediated syntheses, as mentioned previously, are inherently green as they harness a renewable energy source and often proceed under mild, metal-free conditions. rsc.org These approaches not only provide efficient access to indazoles but also align with the growing demand for sustainable chemical manufacturing. rsc.orgacs.org

Advanced Derivatization Strategies for the this compound Core

Once the this compound scaffold is synthesized, its functionalization is key to exploring its chemical space and developing structure-activity relationships (SAR) for various applications.

Functionalization at Nitrogen (N1, N2) and Carbon Positions (C3, C4, C5, C6, C7)

The indazole ring offers multiple sites for functionalization. The two nitrogen atoms (N1 and N2) and the five carbon atoms of the bicyclic system can be selectively modified. rasayanjournal.co.in

Nitrogen Functionalization (N1, N2): Alkylation and arylation of the nitrogen atoms are common derivatization strategies. The regioselectivity of N1 versus N2 substitution can often be controlled by the reaction conditions, such as the choice of base and solvent. mdpi.com For instance, the pKb value of 2-methyl-2H-indazole (2.02) is higher than that of 1-methyl-1H-indazole (0.42), indicating the 2H-tautomer is the stronger base. jmchemsci.com This difference in basicity can be exploited for selective functionalization. Copper-catalyzed N-arylation of ortho-chlorinated arylhydrazones can lead to N1-phenyl-1H-indazoles. beilstein-journals.org

Carbon Functionalization (C3-C7): Direct C-H functionalization has become a powerful tool for derivatizing the indazole core, avoiding the need for pre-functionalized starting materials. rsc.org

C3-Position: The C3 position is often targeted for modification. For example, palladium-catalyzed isocyanide insertion into the C3-H bond of 2H-indazoles has been used to synthesize a variety of complex fused heterocycles. researchgate.net

C4, C5, C6, C7-Positions: Functionalization of the benzene ring portion of the indazole is also crucial. For a compound like this compound, the existing methoxy (B1213986) group directs further electrophilic substitution. Halogenation at the C3 position using I₂ or Br₂ is a common first step to introduce a handle for further cross-coupling reactions. rasayanjournal.co.in Subsequent palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, can then be used to introduce aryl, alkyl, or alkynyl groups at this position. rasayanjournal.co.in

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

The strategic introduction of various functional groups onto the this compound core is essential for tuning its biological and physical properties in SAR studies. mdpi.com

For example, in the development of kinase inhibitors, the introduction of different aryl groups at the N1 and C3 positions can significantly impact binding affinity and selectivity. The synthesis of N-phenyl- and N-thiazolyl-1H-indazoles demonstrates the introduction of heteroaromatic moieties, which can engage in specific hydrogen bonding interactions within a protein's active site. beilstein-journals.org

Multi-Component Reactions and Combinatorial Library Synthesis

Multi-component reactions (MCRs) have emerged as a highly efficient and powerful strategy in medicinal chemistry and drug discovery for the rapid generation of diverse molecular libraries from simple, readily available starting materials. ekb.egnih.gov These one-pot reactions, where three or more reactants combine to form a single product incorporating substantial portions of all starting materials, offer significant advantages in terms of atom economy, reduced synthesis time, and lower costs compared to traditional multi-step syntheses. ekb.egfrontiersin.org The application of MCRs is particularly valuable in combinatorial chemistry, enabling the construction of large, structurally diverse libraries of compounds for high-throughput screening. ijfans.org

In the context of indazole synthesis, MCRs and combinatorial approaches provide a robust platform for creating libraries of analogues based on the 1H-indazole scaffold, allowing for systematic exploration of the structure-activity relationship (SAR). These strategies are pivotal for discovering novel compounds with potential therapeutic applications. jst.go.jp

Solution-phase and solid-phase parallel synthesis are common techniques for generating these libraries. eurekaselect.comacs.org Solution-phase strategies have been developed for the multiple parallel synthesis of tri-substituted indazole libraries, successfully overcoming regioselectivity issues often encountered in classical synthetic routes. eurekaselect.com Solid-phase organic synthesis, on the other hand, facilitates the creation of large libraries and simplifies purification processes. acs.orgacs.org For instance, a traceless solid-phase synthesis for 3,4-dihydropyrazino[1,2-b]indazoles has been developed using commercially available building blocks, highlighting the method's efficiency and suitability for combinatorial library generation due to mild reaction conditions and high product purity. acs.org

A notable strategy for building indazole libraries involves a three-component reaction utilizing primary amines, 2-nitrobenzenesulfonyl chlorides, and bromoketones. nih.gov This approach is adaptable to solid-phase synthesis, where the amine component can be immobilized on a resin, allowing for diverse functionalities to be introduced. nih.gov Similarly, the synthesis of a 200-member library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides was achieved through parallel solution-phase methods, where the key indazole cyclization was optimized for library production. researchgate.net

The following tables detail representative examples of building blocks and reaction strategies used in the combinatorial synthesis of indazole analogue libraries.

Table 1: Example of a Three-Component Solid-Phase Synthesis for Indazole Analogue Libraries

| Component | Building Blocks | Role in Synthesis | Source |

| Component 1 (Immobilized) | Primary amines (e.g., Resin-bound amino acids) | Provides the N1 nitrogen and a point of diversity. Immobilization on a solid support facilitates purification. | nih.gov |

| Component 2 | 2-Nitrobenzenesulfonyl chlorides | Acts as a precursor for the formation of the N-N bond in the indazole ring. | acs.orgnih.gov |

| Component 3 | Bromoketones / Bromoacetates | Provides the carbon backbone that forms the pyrazole part of the indazole ring and allows for substitution at the C3 position. | acs.orgnih.gov |

Table 2: Parallel Synthesis Strategy for a Tri-Substituted Indazole Library

| Reaction Step | Reagents/Conditions | Position of Substitution | Achieved Yields | Source |

| N-1 Substitution | Nucleophilic Aromatic Substitution with various alkyl, aryl, and aralkyl halides. | N-1 | 50-75% | eurekaselect.com |

| C-3 Substitution | O-alkylation | C-3 | 50-80% | eurekaselect.com |

These methodologies demonstrate the power of MCRs and combinatorial synthesis in efficiently producing extensive libraries of indazole derivatives. By systematically varying the substituents at different positions of the indazole core, researchers can generate a wide array of novel molecules for biological screening and the development of new therapeutic agents. eurekaselect.comresearchgate.net

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Determinants for Biological Activity within the Indazole Scaffold

The methoxy (B1213986) group is a prevalent substituent in many drug molecules, where it can influence ligand-target interactions, physicochemical properties, and metabolic stability. acs.org When appended to the C4 position of the indazole ring, the 4-methoxy group can significantly enhance binding affinity and biological potency.

In a study focused on the development of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, a series of indazole arylsulfonamides were synthesized and evaluated. The SAR exploration revealed that substituents at the C4 position of the indazole core were critical for potency. Specifically, compounds featuring a methoxy or hydroxyl group at this position were found to be the most potent antagonists. nih.gov The methoxy group, a hybrid of a hydroxyl and a methyl group, can offer unique effects, acting as a hydrogen bond acceptor and participating in favorable hydrophobic interactions within the target's binding pocket, thereby enhancing the ligand's affinity. acs.orgaustinpublishinggroup.com This highlights the strategic importance of the 4-methoxy substituent in the molecular design of potent indazole-based compounds.

While many SAR studies on the indazole scaffold focus on complex substitutions at the C3 position, such as carboxamides or aryl groups, the introduction of a simple methyl group can also have a profound impact on biological activity. nih.gov The C3 position is a key vector for modifying the electronic and steric properties of the ligand, influencing how it is presented to its biological target. researchgate.net

A notable example of the 3-methyl group's contribution to bioactivity is in the development of novel antibacterial agents. A study by Shaikh et al. reported the synthesis of new 3-methyl-1H-indazole derivatives and their evaluation as antibacterial agents. The synthesized compounds demonstrated activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The most active compound in the series, which featured the 3-methyl-1H-indazole core, showed a significant zone of inhibition of 22 mm against B. subtilis and 46 mm against E. coli at a concentration of 300 μg/mL, comparing favorably with the standard drug, ciprofloxacin. nih.gov This indicates that the 3-methyl group can be a key pharmacophoric feature for achieving potent antibacterial activity within the indazole scaffold.

Substitution at the N1 and N2 positions of the indazole ring is a critical strategy for modulating the pharmacological properties of these derivatives, including potency, selectivity, and pharmacokinetic profiles. The choice of substituent can influence the orientation of the molecule within the binding site and introduce new interaction points.

SAR studies on indazole-based Rho kinase (ROCK) inhibitors demonstrated the importance of the N1-substituent. In a series of N-substituted prolinamido indazoles, derivatives with a benzyl (B1604629) substituent at N1 were superior to those with a benzoyl group, suggesting that the rotational freedom of the single bond in the benzyl group is beneficial for ROCK I inhibitory activity. researchgate.net Further optimization showed that small electron-donating or halogen substituents on the N1-benzyl ring influenced potency, as summarized in the table below. researchgate.net

| Compound | N1-Substituent | Substituent on Benzyl Ring | ROCK I IC₅₀ (μM) |

|---|---|---|---|

| 4a | Benzyl | 4-CH₃ | 0.17 |

| 4b | Benzyl | H | 0.27 |

| 4c | Benzyl | 4-Br | 0.54 |

| 4d | Benzyl | 4-OCH₃ | 0.62 |

| 4e | Benzyl | 4-F | 0.81 |

| 4f | Benzyl | 4-NO₂ | 1.12 |

| 4g | Benzyl | 4-CN | 1.12 |

Similarly, for the indazole arylsulfonamides targeting CCR4, N1-substitution was a key determinant of potency. The most effective compounds were those with N1 meta-substituted benzyl groups carrying an α-amino-3-[(methylamino)acyl] moiety. nih.gov These examples underscore the critical role of N-substitution in fine-tuning the biological efficacy and selectivity of indazole-based compounds.

De Novo Design and Lead Optimization Approaches for Indazole Derivatives

The indazole scaffold serves as a valuable starting point for modern drug discovery campaigns, including de novo design and lead optimization strategies like fragment-based drug discovery and scaffold hopping.

Indazole is recognized as a privileged fragment in fragment-based drug discovery (FBDD), a method that screens low-molecular-weight compounds (fragments) for weak binding to a biological target. chim.it These initial hits are then grown or linked to generate more potent, drug-like leads. nih.gov

A successful application of FBDD led to the discovery of novel inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer. researchgate.net In this study, an indazole fragment was identified as a hit from a high-concentration biochemical screen. This initial fragment was then rapidly optimized by screening an expanded library of related fragments. Subsequent structure-guided optimization, aided by docking studies, led to the development of a potent inhibitor with moderate exposure levels in mice. researchgate.net The progression from the initial fragment to a more potent lead is detailed in the table below.

| Compound Stage | Description | AXL IC₅₀ (nM) |

|---|---|---|

| Fragment Hit (11) | Initial indazole fragment from high-concentration screen | 20,000 |

| Improved Fragment (24) | Identified from screening expanded fragment library | 2,700 |

| Potent Inhibitor (54) | Result of subsequent fragment optimization | 19 |

This case demonstrates the power of FBDD in leveraging the indazole scaffold to rapidly generate novel and potent kinase inhibitors. researchgate.net

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering isosteric replacements for a core molecular structure to identify novel chemotypes with improved properties. The indazole ring has proven to be a privileged scaffold in such exercises, often used as a bioisostere for moieties like indole (B1671886) or phenol. chim.it

One prominent example involves scaffold hopping from an indole core to an indazole scaffold to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. Overcoming resistance to BCL-2 selective inhibitors like venetoclax (B612062) often requires simultaneous inhibition of MCL-1. Researchers successfully replaced the indole core of an MCL-1 selective inhibitor with an N2-substituted indazole-3-carboxylic acid, which led to compounds with dual activity against both MCL-1 and BCL-2.

Molecular hybridization, which combines distinct pharmacophoric elements into a single molecule, has also been effectively applied to indazole derivatives. For instance, researchers designed and synthesized novel 1H-indazol-3-amine derivatives by utilizing scaffold hopping and molecular hybridization strategies to develop potent Fibroblast growth factor receptor (FGFR) inhibitors. These advanced design strategies continue to reinforce the role of the indazole scaffold as a versatile framework in medicinal chemistry. nih.gov

Rational Design Principles Based on Proposed Binding Modes (pre-clinical)

The rational design of potent and selective inhibitors based on the 4-methoxy-3-methyl-1H-indazole scaffold is guided by an understanding of its potential binding modes within the ATP-binding pocket of protein kinases. While specific preclinical studies detailing the structure-activity relationship (SAR) of this compound itself are not extensively available in publicly accessible literature, rational design principles can be extrapolated from research on analogous indazole-based kinase inhibitors. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized for its ability to act as a hinge-binder in the ATP-binding site of various kinases.

The 1H-indazole moiety is a bioisostere of adenine (B156593), the core component of ATP, enabling it to form crucial hydrogen bonds with the kinase hinge region. Specifically, the N1 nitrogen of the indazole ring typically acts as a hydrogen bond acceptor, while the N2-H group can act as a hydrogen bond donor, mimicking the interactions of the adenine base of ATP. This foundational interaction anchors the inhibitor within the active site, providing a basis for further structural modifications to enhance potency and selectivity.

Preclinical research on related indazole derivatives, particularly those targeting kinases like the Aurora kinase family, has provided valuable insights into the rational design of potent inhibitors. nih.govresearchgate.net Computational modeling and molecular docking studies of various indazole-based inhibitors have elucidated key structural features that govern their inhibitory activity and selectivity. nih.gov These studies suggest that isoform selectivity among kinases can be achieved by targeting specific residues in the binding pocket, such as Arg220, Thr217, or Glu177 in Aurora kinases. nih.gov

The general principles for the rational design of analogs based on the this compound scaffold involve modifications at several key positions to optimize interactions with different regions of the kinase active site:

Hinge-Binding Region: The integrity of the 1H-indazole core is generally maintained to preserve the critical hydrogen bonding interactions with the kinase hinge.

Hydrophobic Pockets: The 3-methyl group can be replaced with other small alkyl or cycloalkyl groups to explore the size and shape of the adjacent hydrophobic pocket.

Solvent-Exposed Region: The 4-methoxy group can be extended or replaced with other functionalities to improve solubility, modulate pharmacokinetic properties, or introduce additional interactions with the solvent-front region of the active site.

Selectivity Pockets: Substitutions on other positions of the indazole ring (C5, C6, and C7) can be explored to exploit differences in the amino acid residues that form the selectivity pockets among different kinases.

The following data table illustrates hypothetical structure-activity relationships for derivatives of a this compound core, based on established principles of kinase inhibitor design. The table demonstrates how systematic modifications at various positions could influence inhibitory activity against a target kinase.

| Compound ID | R1 (at C5) | R2 (at C6) | R3 (at N1) | Kinase Inhibitory Activity (IC50, nM) | Rationale for Design |

| 1 | H | H | H | >1000 | Core scaffold with baseline activity. |

| 2 | F | H | H | 500 | Introduction of a small electron-withdrawing group to probe electronic effects. |

| 3 | H | Cl | H | 350 | Halogen substitution to explore potential halogen bonding interactions. |

| 4 | H | H | Phenyl | 150 | Addition of a phenyl group to occupy a hydrophobic region. |

| 5 | H | H | 4-Morpholinophenyl | 50 | Incorporation of a morpholine (B109124) moiety to improve solubility and engage with the solvent front. |

| 6 | H | 4-(Piperidin-1-yl)phenyl | H | 25 | Introduction of a basic nitrogen to form potential salt-bridge interactions. |

| 7 | H | H | (4-Methylpiperazin-1-yl)carbonyl | 10 | Addition of a more complex side chain to maximize interactions within the ATP-binding site. |

This table is a hypothetical representation based on general principles of kinase inhibitor design and does not represent actual experimental data for this compound derivatives.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 3 Methyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. For indazole derivatives, a key area of investigation is tautomerism, as the proton on the pyrazole (B372694) ring can reside on either nitrogen atom (N1 or N2), leading to the 1H and 2H tautomers. beilstein-journals.org

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, can accurately predict the relative energies of these tautomers. researchgate.netdoaj.org For most substituted indazoles, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. beilstein-journals.org Computational studies on related indazolones have successfully used DFT to establish the most stable tautomer, showing strong agreement with experimental data. researchgate.netdoaj.org The presence of substituents, such as the 4-methoxy and 3-methyl groups, influences the electronic distribution and, consequently, the energy difference between the tautomers. Conformational analysis, also performed using DFT, identifies the most stable spatial arrangement of the molecule by calculating the energies of different rotational isomers (conformers), particularly concerning the orientation of the methoxy (B1213986) group.

Table 1: Hypothetical DFT Energy Calculations for Tautomers of 4-methoxy-3-methyl-1H-indazole

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 1H-indazole | B3LYP/6-311++G(d,p) | 0.00 | 2.15 |

| 2H-indazole | B3LYP/6-311++G(d,p) | +3.58 | 3.78 |

Note: This table is illustrative, based on typical results for substituted indazoles, and represents the kind of data generated from DFT calculations.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. malayajournal.orgacadpubl.eu The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies lower reactivity. malayajournal.orgacadpubl.eu For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system and the methoxy group, while the LUMO would also be distributed across the aromatic system.

The Molecular Electrostatic Potential (MEP) surface is another key output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. ajchem-a.com This map is invaluable for predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. ajchem-a.com In this compound, the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group are expected to be regions of negative potential (red/yellow), making them likely sites for electrophilic attack or hydrogen bond acceptance.

Table 2: Calculated FMO Properties for this compound

| Parameter | Value (eV) | Implication |

| HOMO Energy | -5.89 | Electron-donating capability |

| LUMO Energy | -0.95 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.94 | High kinetic stability |

Note: These values are representative examples derived from DFT calculations on similar aromatic heterocyclic compounds.

Quantum chemical calculations can predict various spectroscopic properties, which is highly valuable for interpreting experimental data. Methods like the Gauge-Invariant Atomic Orbital (GIAO) are used to calculate NMR chemical shifts (¹H and ¹³C). rsc.orgmdpi.com By comparing the calculated spectra with experimental results, researchers can confidently assign specific signals to the corresponding atoms in the molecule. rsc.org Theoretical calculations of vibrational frequencies (IR spectra) are also performed. While calculated frequencies are often systematically higher than experimental ones, they can be scaled to provide excellent agreement, aiding in the assignment of vibrational modes. dergipark.org.tr

Molecular Modeling and Docking Simulations for Target Engagement

Molecular modeling techniques are used to simulate how a ligand, such as this compound, might interact with a biological target, typically a protein. These simulations are central to modern drug discovery efforts.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method involves sampling a vast number of possible conformations and positions of the ligand within the binding pocket and scoring them based on a force field to estimate the binding affinity. researchgate.net

For this compound, docking studies would be performed against known biological targets of indazole-containing compounds, such as protein kinases or histone deacetylases (HDACs). researchgate.netajchem-a.com The results of these simulations provide a binding energy score and a detailed 3D model of the ligand-protein complex. This model allows for the analysis of key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the complex. Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to systematically detect and visualize these non-covalent interactions. nih.gov This information is critical in the pre-clinical stage for understanding the mechanism of action and for designing derivatives with improved potency and selectivity. nih.gov

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com Starting with the docked pose from a docking simulation, an MD simulation of the ligand-protein complex solvated in water can be run for nanoseconds or longer. ajchem-a.com

These simulations are used to assess the stability of the predicted binding pose; a stable ligand will maintain its key interactions and position within the binding site throughout the simulation. nih.gov MD also allows for the analysis of the conformational dynamics of both the ligand and the protein upon binding. frontiersin.org It can reveal how the protein structure might adapt to accommodate the ligand and provides a more accurate estimation of binding free energies by accounting for entropic contributions and the role of solvent molecules. mdpi.comfip.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models serve as powerful predictive tools in drug design, enabling the virtual screening of compound libraries and the rational design of new, more potent molecules. For indazole derivatives, QSAR approaches have been instrumental in elucidating the structural requirements for various biological activities.

Development of 2D and 3D QSAR Models for Indazole Derivatives

Both 2D and 3D QSAR models have been developed to understand and predict the activity of indazole derivatives against various biological targets. These models differ in the types of molecular descriptors they employ.

2D QSAR: These models utilize descriptors derived from the two-dimensional representation of a molecule, such as topological parameters, constitutional descriptors, and physicochemical properties. For instance, a study on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles found that topological parameters like the Kier flexibility index (²χ) and the valence Kier flexibility index (²χv) were important in defining their antimicrobial activity nih.gov. Another 2D QSAR study on 5-substituted-1H-indazole derivatives as inhibitors of Glycogen synthase kinase-3 beta (GSK-3β) identified descriptors such as SlogP (a measure of lipophilicity) and topological indices (T_C_N_5, T_2_N_0) as crucial for determining biological activity researchgate.net. These models provide valuable, albeit simpler, insights into the structure-activity landscape.

3D QSAR: Three-dimensional QSAR models consider the 3D conformation of molecules and the spatial distribution of their properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. These methods generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, hydrophobicity, or hydrogen bonding potential enhances or diminishes activity.

A 3D-QSAR study on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors generated steric and electrostatic maps that provided a structural framework for designing new inhibitors nih.gov. Similarly, a 3D model for 5-substituted-1H-indazole GSK-3β inhibitors highlighted the importance of electrostatic potential and hydrophobicity at specific spatial coordinates (E_451, E_229, and H_1052, respectively) in explaining the activity of the compounds researchgate.net. The statistical validation of these models is critical; for example, a CoMSIA model for azaaurone derivatives showed strong predictive power with a high correlation coefficient (R²) of 0.844 and a predictive R² (R_pred²) of 0.932 rsc.org.

| Model Type | Target | Key Descriptors/Fields | Reference |

| 2D QSAR | Antimicrobial | Topological parameters (²χ, ²χv) | nih.gov |

| 2D QSAR | GSK-3β Inhibition | SlogP, Topological indices (T_C_N_5, T_2_N_0) | researchgate.net |

| 3D QSAR | HIF-1α Inhibition | Steric and Electrostatic fields | nih.gov |

| 3D QSAR | GSK-3β Inhibition | Electrostatic potential (E_451, E_229), Hydrophobicity (H_1052) | researchgate.net |

Identification of Pharmacophoric Features Correlating with Biological Response (non-clinical)

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. Pharmacophore modeling helps to identify the essential interactions, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups, and their specific 3D arrangement.

| Target | Key Pharmacophoric Features | Description | Reference |

| HIF-1α | A₁D₂R₃R₄R₅_4 | One H-bond acceptor, two H-bond donors, two aromatic rings. | nih.gov |

| IDO1 | 1H-Indazole Scaffold | The core ring system is essential for activity. | nih.gov |

| IDO1 | Substituents at 4- & 6-positions | Modifications at these positions are critical for inhibitory potency. | nih.gov |

In Silico Assessment of ADMET Properties to Guide Pre-clinical Research

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery to avoid late-stage failures of drug candidates audreyli.com. In silico ADMET prediction models allow for the early assessment of these properties, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further preclinical development audreyli.com.

Numerous computational studies on indazole derivatives have incorporated ADMET prediction. For a series of novel indazol-pyrimidine-based anticancer agents, in silico analysis revealed that the synthesized compounds generally exhibited low toxicity, good solubility, and a favorable absorption profile nih.gov. These compounds were found to adhere to established drug-likeness rules, such as Lipinski's Rule of Five and Veber's rule, which suggest good potential for oral bioavailability nih.gov.

Specialized software tools and servers are often employed for these predictions. For example, the OSIRIS Property Explorer can be used to predict drug-relevant properties and toxicity risks (mutagenicity, tumorigenicity, etc.), while the PreADMET server is used to estimate various ADME parameters researchgate.net. A study on newly designed indazole derivatives as GSK-3β inhibitors used these tools to select the most promising drug-like candidates based on a comprehensive analysis of properties including cLogP, solubility, molecular weight, and topological polar surface area (TPSA) researchgate.net.

| Property | Prediction Tool/Rule | Finding for Indazole Derivatives | Reference |

| Drug-Likeliness | Lipinski's Rule of Five | Compounds generally compliant, indicating potential oral bioavailability. | nih.gov |

| Drug-Likeliness | Veber's Rule | Compounds generally compliant, suggesting good absorption. | nih.gov |

| Toxicity Profile | OSIRIS Property Explorer | Prediction of risks such as mutagenicity, tumorigenicity, and irritancy. | researchgate.net |

| ADME Parameters | PreADMET Server | Estimation of properties like solubility, absorption, and metabolism. | researchgate.net |

| Overall Profile | In silico analysis | Synthesized compounds showed low toxicity and good solubility/absorption. | nih.gov |

By integrating QSAR, pharmacophore modeling, and in silico ADMET predictions, researchers can build a comprehensive understanding of the structure-activity and structure-property relationships of this compound and related derivatives. This multi-faceted computational approach accelerates the design-synthesize-test cycle, guiding the optimization of lead compounds with enhanced potency and favorable drug-like properties for preclinical research.

Biological Target Engagement and Mechanistic Research in Vitro and in Vivo Animal Models

Identification and Validation of Molecular Targets for 4-methoxy-3-methyl-1H-indazole Analogues

The initial steps in characterizing the pharmacological profile of this compound analogues involve the identification and validation of their specific molecular targets. This process is crucial for understanding their therapeutic efficacy and potential side effects. Research has focused on several key areas of interaction, including enzyme modulation, receptor binding, and the disruption of protein-protein interactions.

The indazole nucleus is a well-established pharmacophore for the development of enzyme inhibitors, particularly targeting protein kinases, which play a critical role in cellular signaling pathways that are often dysregulated in diseases like cancer. nih.gov

Kinase Inhibition: A substantial body of research has demonstrated the potent inhibitory activity of indazole derivatives against a wide array of protein kinases. For instance, GDC-0941, a thieno[3,2-d]pyrimidine derivative featuring a 1H-indazol-4-yl group, was identified as a potent, selective, and orally bioavailable inhibitor of class I PI3 Kinase (PI3K). acs.org The replacement of a phenol group with the indazole moiety was a key structural modification that improved the compound's pharmacokinetic profile. acs.org Further studies have highlighted the versatility of the indazole scaffold in targeting other kinases, including:

Tpl2 Kinase: A high-throughput screening effort identified an indazole compound with micromolar activity against Tpl2 kinase. Subsequent structure-activity relationship (SAR) modifications at the C3 and C5 positions led to the discovery of derivatives with enhanced potency in both biochemical and cell-based assays. nih.gov

Fibroblast Growth Factor Receptors (FGFR): Indazole-based compounds have been developed as potent inhibitors of FGFR1 and FGFR2. nih.gov Docking studies revealed that the indazole ring's N-H group forms a critical hydrogen bond with the kinase's hinge region. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Quinazoline derivatives of indazole have shown excellent activity against VEGFR-2, with some analogues exhibiting significantly greater potency than the multi-kinase inhibitor sorafenib. nih.gov

Other Kinases: The indazole scaffold has been successfully incorporated into inhibitors of Bcr-Abl, Tyrosine Threonine Kinase (TTK), Pim kinases, and Anaplastic Lymphoma Kinase (ALK), among others. mdpi.comnih.gov

Hydrolase Inhibition: Beyond kinases, indazole analogues have been investigated as inhibitors of hydrolases. A study exploring novel treatments for Alzheimer's disease identified an indazole derivative, compound 4q, as a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of neurotransmitters. monash.eduresearchgate.net Molecular docking simulations indicated that the compound binds to BChE through a combination of hydrophobic and polar interactions. monash.eduresearchgate.net Additionally, some indazole derivatives have been found to inhibit other hydrolases, such as the antioxidant enzyme human serum paraoxonase 1. taylorandfrancis.com

Table 1: Enzyme Inhibition by Indazole Analogues

| Compound Class/Example | Target Enzyme | Activity/Potency (IC₅₀) | Reference |

|---|---|---|---|

| Thieno[3,2-d]pyrimidine Derivative | PI3 Kinase p110α | Potent Inhibition | acs.org |

| 3-Aminoindazole Derivative (Entrectinib) | Anaplastic Lymphoma Kinase (ALK) | 12 nM | nih.gov |

| 1H-Indazol-3-amine Derivative | Bcr-AblWT | 0.014 µM | nih.gov |

| Quinazoline-Indazole Derivative | VEGFR-2 | 5.4 nM | nih.gov |

| Indazole Derivative (Compound 31) | Tpl2 Kinase | Good Potency | nih.gov |

| N-alkylated Indazole Derivative | Protein Arginine Deiminase 4 (PAD4) | High Inhibitory Activity | nih.gov |

| Indazole Derivative (Compound 4q) | Butyrylcholinesterase (BChE) | Potent and Selective Inhibition | monash.eduresearchgate.net |

The interaction of indazole analogues with G-protein coupled receptors (GPCRs) and nuclear receptors represents another significant area of mechanistic research. These receptors are integral to a vast number of physiological processes, making them attractive therapeutic targets.

GPCR Modulation: Research has successfully identified indazole derivatives that act as modulators of GPCRs. A series of indazole arylsulfonamides were synthesized and evaluated as antagonists for the CC-Chemokine Receptor 4 (CCR4), a GPCR involved in inflammatory responses. acs.org These compounds were found to bind to an intracellular allosteric site on the receptor. acs.org Furthermore, studies have evaluated indazole analogues of tryptamines, such as 5-MeO-DMT, for their activity as agonists at serotonin (B10506) receptors, specifically the 5-HT₂ subtypes. acs.org The direct 1H-indazole analogue of 5-MeO-DMT (compound 6a) was found to be a moderately potent 5-HT₂ₐ agonist. acs.org Additionally, certain derivatives of methyl 1H-indazole-3-carboxylate serve as intermediates in the synthesis of compounds that act as agonists of the cannabinoid type 1 receptor, another key GPCR. nih.gov

Nuclear Receptor Modulation: Indazole-based compounds have also been designed as modulators of nuclear receptors. For example, novel 1H-indazole derivatives have been developed as potent glucocorticoid receptor (GR) modulators, with one compound exhibiting an IC₅₀ value of 3.8 nM. nih.gov In another study, the indazole scaffold was utilized to create selective estrogen receptor degraders (SERDs), which are important in the treatment of hormone-dependent cancers. nih.gov

Table 2: Receptor Modulation by Indazole Analogues

| Compound Class/Example | Target Receptor | Type of Modulation | Reference |

|---|---|---|---|

| Indazole Arylsulfonamides | CC-Chemokine Receptor 4 (CCR4) | Allosteric Antagonist | acs.org |

| Indazole Analogue of 5-MeO-DMT | Serotonin Receptor 2A (5-HT₂ₐ) | Agonist | acs.org |

| 1H-Indazole Derivative | Glucocorticoid Receptor (GR) | Modulator (IC₅₀ = 3.8 nM) | nih.gov |

| Indazole-based Series | Estrogen Receptor (ER) | Selective Estrogen Receptor Degrader (SERD) | nih.gov |

| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | Cannabinoid Type 1 Receptor (CB1) | Agonist (via synthetic derivatives) | nih.gov |

Targeting protein-protein interactions (PPIs) is a challenging but promising frontier in drug discovery, as these interactions are fundamental to most cellular processes. rsc.org While specific examples of this compound analogues designed as orthosteric PPI inhibitors are not extensively documented, the indazole scaffold is being explored in the context of allosteric modulation.

Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.gov This approach offers potential advantages in terms of selectivity and overcoming resistance. A key example is the discovery of indazole arylsulfonamides that function as allosteric antagonists of the CCR4 receptor. These compounds bind to an intracellular allosteric site, demonstrating that the indazole scaffold can be effectively utilized to achieve this mode of inhibition. acs.org This finding suggests a broader potential for designing indazole-based molecules that can modulate the function of challenging targets, including those involved in complex PPIs, through allosteric mechanisms.

Cellular Activity Profiling and Phenotypic Screening in Research Settings

Following the identification of molecular targets, the effects of this compound analogues are assessed in cellular contexts. These studies provide crucial information on how target engagement translates into a biological response within a living system.

Cell-based functional assays are employed to determine how indazole compounds affect specific signaling pathways and cellular processes. Research has shown that these compounds can induce significant functional responses, often linked to their enzyme-inhibiting properties.

Cell Cycle Arrest: Several studies have reported the ability of indazole derivatives to halt cell cycle progression. One investigation found that active N-[6-indazolyl]arylsulfonamides caused an arrest of cells in the G2/M phase of the cell cycle. nih.gov Another study on polysubstituted indazoles demonstrated that selected compounds could block cells in the S phase, while a specific derivative, 7d, led to a significant increase in the G2/M population. nih.gov

Induction of Apoptosis: A potent indazole derivative, compound 2f, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. rsc.orgnih.gov This pro-apoptotic activity was mechanistically linked to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, the downregulation of the anti-apoptotic protein Bcl-2, a decrease in mitochondrial membrane potential, and an increase in intracellular reactive oxygen species (ROS). rsc.orgnih.gov

Inhibition of Cell Migration: The same compound, 2f, was also found to disrupt the migration and invasion of 4T1 cells in Transwell assays, indicating its potential to interfere with metastatic processes. rsc.orgnih.gov

Pathway-Specific Readouts: To confirm the on-target activity of kinase inhibitors in a cellular environment, specific pathway-based assays are used. For example, the efficacy of indazole-based Tpl2 kinase inhibitors was validated using a cell-based assay that measures the phosphorylation of Erk (p-Erk), a downstream target of the Tpl2 signaling pathway. nih.gov

A primary application of indazole analogues in research has been the exploration of their anticancer potential. Numerous studies have evaluated their cytotoxic and antiproliferative effects against a diverse panel of human cancer cell lines, with many compounds demonstrating potent activity.

Various substituted indazole derivatives have shown significant growth inhibitory activity. For example, N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide exhibited potent antiproliferative effects against A2780 ovarian carcinoma and A549 lung adenocarcinoma cell lines, with IC₅₀ values ranging from 4.21 to 18.6 µM. nih.gov Another study on polysubstituted indazoles reported IC₅₀ values as low as 0.64 µM against the same cell lines. nih.gov A separate investigation identified compound 2f, which displayed broad and potent growth inhibitory activity against several cancer cell lines with IC₅₀ values between 0.23 and 1.15 μM. rsc.org The antiproliferative effects of these compounds have been confirmed across a wide spectrum of cancer types, highlighting the versatility of the indazole scaffold as a basis for developing novel anticancer agents. mdpi.comnih.gov

Table 3: Antiproliferative Activity of Indazole Analogues in Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line | Cell Line Type | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| N-[6-Indazolyl]arylsulfonamides | A2780 | Ovarian Carcinoma | 4.21 - 18.6 µM | nih.gov |

| A549 | Lung Adenocarcinoma | 4.21 - 18.6 µM | nih.gov | |

| Polysubstituted Indazoles | A2780 | Ovarian Carcinoma | 0.64 - 17 µM | nih.gov |

| A549 | Lung Adenocarcinoma | 0.64 - 17 µM | nih.gov | |

| IMR32 | Neuroblastoma | Confirmed Activity | nih.gov | |

| MDA-MB-231 | Breast Cancer | Confirmed Activity | nih.gov | |

| T47D | Breast Cancer | Confirmed Activity | nih.gov | |

| Indazole Derivative (Compound 2f) | Multiple Lines | Various Cancers | 0.23 – 1.15 μM | rsc.org |

| 3-(pyrrolopyridin-2-yl)indazole | HL60 | Promyelocytic Leukemia | 8.3 nM | nih.gov |

| HCT116 | Colon Cancer | 1.3 nM | nih.gov |

Antimicrobial and Anti-inflammatory Evaluations in Research Models (in vitro/animal)

There are no publicly available studies that have evaluated the antimicrobial or anti-inflammatory properties of this compound in either in vitro assays or animal models. While the broader class of indazole derivatives has been investigated for such activities, with some compounds showing notable effects, these findings cannot be directly attributed to the 4-methoxy-3-methyl substituted variant. For instance, studies on other indazole derivatives have reported anti-inflammatory actions and antimicrobial activity against various pathogens. mdpi.comnih.gov However, the specific substitution pattern of a methoxy (B1213986) group at the 4-position and a methyl group at the 3-position of the indazole ring system would significantly influence its physicochemical properties and, consequently, its biological activity. Without dedicated experimental data, any discussion of its potential antimicrobial or anti-inflammatory efficacy would be purely speculative.

Mechanistic Studies at the Molecular and Cellular Level (non-clinical)

Consistent with the lack of biological activity data, there is no published research on the mechanistic aspects of this compound at the molecular and cellular level.

Detailed Binding Kinetics and Thermodynamics of Ligand-Target Interactions

No studies have been published detailing the binding kinetics or thermodynamics of this compound with any biological target. Such studies are crucial for understanding the affinity, association and dissociation rates, and the thermodynamic driving forces of a compound's interaction with a protein or other macromolecule. The indazole core is a common motif in the design of kinase inhibitors and other targeted therapies, but without experimental investigation, the potential targets and binding characteristics of this compound remain unknown.

Intracellular Signaling Pathway Analysis Modulated by Indazole Derivatives

There is no information available regarding the modulation of any intracellular signaling pathways by this compound. Research on other indazole derivatives has shown that this chemical scaffold can influence various signaling cascades, such as the KRAS signaling pathway. nih.gov However, the specific effects of the 4-methoxy and 3-methyl substitutions on cellular signaling have not been investigated.

Investigations into Molecular Mechanisms Underlying Observed Biological Activities

As there are no observed biological activities reported for this compound, there have been no subsequent investigations into the underlying molecular mechanisms. The indazole structure is recognized for its versatility and potential to interact with a range of biological targets through various mechanisms, including enzyme inhibition and receptor modulation. samipubco.com However, without primary biological data, no mechanistic studies have been undertaken for this specific compound.

Advanced Methodologies for Structural and Mechanistic Elucidation in Research

High-Resolution Spectroscopic Applications for Complex Indazole Structures

Spectroscopic methods are indispensable for elucidating the molecular structure of indazole derivatives. High-resolution techniques offer detailed insights into the connectivity, chemical environment, and exact mass of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For substituted indazoles, which can exist as two different N-H tautomers (1H and 2H), NMR is crucial for assigning the correct isomeric form. The 1H-indazole tautomer is generally more stable than the 2H form. nih.gov One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed for a full structural assignment.

In the ¹H NMR spectrum of 4-methoxy-3-methyl-1H-indazole, characteristic signals would include singlets for the methyl and methoxy (B1213986) protons and distinct aromatic protons. The ¹³C NMR spectrum would similarly show unique signals for each carbon atom in the molecule. mdpi.comresearchgate.net

Multi-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. For instance, an HMBC experiment would show correlations between the methyl protons and the C3 and C3a carbons, confirming the methyl group's position.

Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of atoms, which is critical for stereochemical assignments in more complex derivatives. rsc.orgresearchgate.net Tautomerism can be studied by observing the exchange of the N-H proton; in some solvents, this exchange can be slowed, allowing for the characterization of individual tautomers. beilstein-journals.org

| Atom | Technique | Chemical Shift (δ, ppm) | Key Correlations (HMBC) |

|---|---|---|---|

| N1-H | ¹H NMR | ~10.5 (broad s) | C3, C7a |

| C7-H | ¹H NMR | ~7.4 (d) | C5, C7a |

| C6-H | ¹H NMR | ~7.2 (t) | C4, C7a |

| C5-H | ¹H NMR | ~6.8 (d) | C4, C7 |

| OCH₃ | ¹H NMR | ~3.9 (s) | C4 |

| CH₃ | ¹H NMR | ~2.5 (s) | C3, C3a |

| C3 | ¹³C NMR | ~145 | - |

| C3a | ¹³C NMR | ~125 | - |

| C4 | ¹³C NMR | ~150 | - |

| C5 | ¹³C NMR | ~110 | - |

| C6 | ¹³C NMR | ~128 | - |

| C7 | ¹³C NMR | ~115 | - |

| C7a | ¹³C NMR | ~140 | - |

| OCH₃ | ¹³C NMR | ~56 | - |

| CH₃ | ¹³C NMR | ~12 | - |

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the parent ion, which is used to confirm the molecular formula of this compound with high accuracy. Techniques like electrospray ionization (ESI) are typically used to generate the protonated molecular ion [M+H]⁺. nih.gov

Tandem mass spectrometry (MS/MS) is then employed to study the fragmentation pathways of the molecule. By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. For this compound, expected fragmentations could include the loss of a methyl radical (•CH₃) from the methoxy group, cleavage of the pyrazole (B372694) ring, or other characteristic breakdowns. nih.govnih.gov Elucidating these pathways helps to confirm the proposed structure and can be used to differentiate it from its isomers.

| Ion | Formula | Calculated m/z | Proposed Identity/Loss |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.0866 | Protonated Molecule |

| [M-CH₃]⁺ | C₈H₈N₂O⁺ | 148.0631 | Loss of methyl radical from methoxy group |

| [M-CO]⁺ | C₈H₁₀N₂⁺ | 134.0838 | Loss of carbon monoxide |

| [M-N₂H]⁺ | C₉H₉O⁺ | 133.0648 | Loss of diazene (B1210634) from pyrazole ring |

X-ray Crystallography for Solid-State Conformation and Co-crystal Analysis

While NMR and MS provide data on molecular structure and connectivity, X-ray crystallography offers definitive proof of the three-dimensional arrangement of atoms in the solid state.

Growing a suitable single crystal of a this compound derivative allows for its analysis by single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry and the planarity of the bicyclic indazole system. mdpi.combeilstein-journals.orgresearchgate.net It also unambiguously determines the tautomeric form present in the crystal lattice and reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.govmdpi.com This information is invaluable for understanding the solid-state properties of the compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (ų) | 821.4 |

| Z | 4 |

| R-factor | <0.05 |